Methyl 2-hydroxy-3-propionylbenzoate
Overview
Description
Methyl 2-hydroxy-3-propionylbenzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodegradation and Environmental Fate
Research on the photodegradation of parabens, including methyl paraben, has highlighted their transformation under UV light, revealing pathways that lead to various by-products. Studies utilizing ultraviolet C lamps in the presence and absence of hydrogen peroxide have shown efficient degradation of parabens, including methyl paraben. The kinetic constants and photolysis quantum yields obtained from these studies provide insights into the environmental fate of these compounds when exposed to light. Hydroxylation has been identified as a main pathway in the reaction with hydroxyl radicals, leading to the formation of several transformation products (Gmurek et al., 2015).
Occurrence in Aquatic Environments
Parabens, due to their widespread use, have been identified as emerging contaminants in aquatic environments. Despite treatments that eliminate them from wastewater, parabens, including methyl paraben, are consistently found in low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This presence is attributed to the continuous introduction of paraben-based products into the environment. The environmental behavior of parabens, including their reactivity with free chlorine to yield halogenated by-products, has been a subject of study to understand their stability and persistence in aquatic systems (Haman et al., 2015).
Skin Absorption Studies
The permeation of paraben derivatives, including methyl paraben, through skin has been evaluated using in vitro models. Such studies are crucial in understanding the potential for systemic exposure to parabens through dermal absorption. By employing methods like the Franz diffusion cell, researchers have been able to quantify the skin permeation rates and compare the absorption of different paraben compounds, providing valuable data for risk assessment regarding the use of these preservatives in topical applications (Seo et al., 2017).
Analytical Methods for Detection
Advancements in analytical methods have facilitated the sensitive detection of parabens, including methyl paraben, in biological matrices such as human milk. The development of techniques like on-line solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry has enabled the measurement of paraben concentrations, contributing to exposure assessment studies and understanding the potential health risks associated with paraben exposure (Ye et al., 2008).
Properties
IUPAC Name |
methyl 2-hydroxy-3-propanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVWANOISVHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447677 | |
Record name | Methyl 2-hydroxy-3-propionylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-30-2 | |
Record name | Methyl 2-hydroxy-3-propionylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.